molecular formula C15H22N2O B7892232 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one

Cat. No.: B7892232
M. Wt: 246.35 g/mol
InChI Key: RWDXGABHMPPMDQ-UHFFFAOYSA-N
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Description

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one is a chemical compound with a complex structure that includes an amino group, a phenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-phenylpiperidine with butanone in the presence of a reducing agent to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and to scale up the production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-benzylpiperidine: Shares a similar piperidine structure but with a benzyl group instead of a phenyl group.

    4-Amino-1-(4-methylpiperidin-1-yl)butan-1-one: Similar structure with a methyl group on the piperidine ring.

Uniqueness

4-Amino-1-(4-phenylpiperidin-1-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-amino-1-(4-phenylpiperidin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c16-10-4-7-15(18)17-11-8-14(9-12-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDXGABHMPPMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C(=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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